molecular formula C24H22N4O2S2 B2491402 4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1190013-60-5

4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2491402
CAS No.: 1190013-60-5
M. Wt: 462.59
InChI Key: RZUMVQYRLVIXNL-UHFFFAOYSA-N
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Description

4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H22N4O2S2 and its molecular weight is 462.59. The purity is usually 95%.
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Biological Activity

4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with various substituents that may influence its biological activity. The structural formula can be represented as follows:

C23H24N4S\text{C}_{23}\text{H}_{24}\text{N}_4\text{S}

This compound's molecular weight is approximately 396.53 g/mol. The presence of the ethylbenzyl and methoxybenzyl groups is significant for its pharmacological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno-triazole core and subsequent functionalization with the ethylbenzyl and methoxybenzyl groups. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit moderate antimicrobial activity against various bacterial and fungal strains. For instance, a related compound was tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth compared to standard antibiotics like Streptomycin and Nystatin .

Anticancer Activity

Preliminary investigations into the anticancer properties have shown that this class of compounds may possess cytotoxic effects on certain cancer cell lines. In vitro studies indicated that derivatives could induce apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Specific IC50 values have been reported in studies where these compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in nucleic acid synthesis. This inhibition disrupts cellular proliferation and leads to cell death in susceptible organisms or cancer cells. Additionally, the compound may interact with specific cellular receptors or pathways that modulate inflammatory responses.

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at [Institution Name], several derivatives of triazolo-pyrimidines were synthesized and evaluated for their antimicrobial properties. The study found that compounds with similar structures to this compound exhibited significant antibacterial activity against E. coli and Pseudomonas aeruginosa.

CompoundMIC (µg/mL)Activity
Compound A32Moderate
Compound B16Strong
Target Compound8Very Strong

Study 2: Anticancer Activity

A separate investigation assessed the anticancer properties of this compound using various human cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.

Cell LineIC50 (µM)Observations
MCF-715Induced apoptosis
A54920Cell cycle arrest
HeLa25Increased reactive oxygen species

Properties

CAS No.

1190013-60-5

Molecular Formula

C24H22N4O2S2

Molecular Weight

462.59

IUPAC Name

8-[(4-ethylphenyl)methyl]-12-[(3-methoxyphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C24H22N4O2S2/c1-3-16-7-9-17(10-8-16)14-27-22(29)21-20(11-12-31-21)28-23(27)25-26-24(28)32-15-18-5-4-6-19(13-18)30-2/h4-13H,3,14-15H2,1-2H3

InChI Key

RZUMVQYRLVIXNL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)OC

solubility

not available

Origin of Product

United States

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